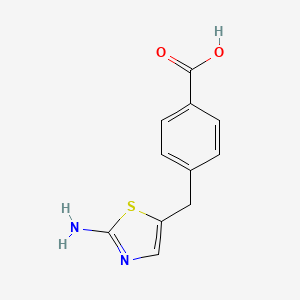

4-((2-Aminothiazol-5-yl)methyl)benzoic acid

Description

4-((2-Aminothiazol-5-yl)methyl)benzoic acid is a heterocyclic benzoic acid derivative featuring a 2-aminothiazole moiety linked to the benzoic acid core via a methylene bridge. The 2-aminothiazole group enhances hydrogen-bonding capacity and metabolic stability, which is critical for biological activity .

Properties

IUPAC Name |

4-[(2-amino-1,3-thiazol-5-yl)methyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c12-11-13-6-9(16-11)5-7-1-3-8(4-2-7)10(14)15/h1-4,6H,5H2,(H2,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQKYQEQAQULHMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CN=C(S2)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Aminothiazol-5-yl)methyl)benzoic acid typically involves the formation of the 2-aminothiazole ring followed by its attachment to the benzoic acid moiety. One common method involves the reaction of 2-aminothiazole with benzyl chloride under basic conditions to form the intermediate, which is then oxidized to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-((2-Aminothiazol-5-yl)methyl)benzoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the benzoic acid moiety to benzyl alcohol derivatives.

Substitution: The amino group on the thiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce benzyl alcohol derivatives .

Scientific Research Applications

Biological Activities

4-((2-Aminothiazol-5-yl)methyl)benzoic acid exhibits several notable biological activities:

- Antimicrobial Properties : Thiazole derivatives are often associated with antimicrobial effects, making this compound a candidate for further exploration in treating infections.

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may influence pathways related to inflammation, potentially providing therapeutic benefits in inflammatory diseases .

- Anticancer Activity : Research has indicated that compounds containing thiazole rings can inhibit cancer cell proliferation. For instance, derivatives of 2-amino-4-phenylthiazole have shown significant antiproliferative activity against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells .

Anticancer Research

A study evaluated various thiazole-bearing compounds for their anticancer properties. Among these, this compound demonstrated selective action against human glioblastoma U251 cells while exhibiting low toxicity to normal cells. This suggests its potential as a targeted therapy in oncology .

Antimicrobial Studies

Research focusing on the antimicrobial efficacy of thiazole derivatives found that this compound exhibited significant inhibition of bacterial growth in vitro. The compound's structural features likely enhance its interaction with microbial enzymes, making it a candidate for antibiotic development .

Mechanism of Action

The mechanism of action of 4-((2-Aminothiazol-5-yl)methyl)benzoic acid involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The benzoic acid moiety can also contribute to the compound’s overall bioactivity by enhancing its binding affinity to target proteins .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Structural Features and Molecular Data

Key Observations :

- Thiazole vs.

- Azo Linkages : Azo-coupled benzothiazole derivatives () exhibit extended conjugation, enhancing UV-vis absorption properties for dye applications .

- Methoxycarbonyl Substitution : The methoxycarbonyl group in increases hydrophobicity, which may influence membrane permeability in drug design .

Comparison :

- The main compound’s synthesis likely involves alkylation or Mannich-type reactions to introduce the methylene-thiazole linkage, contrasting with the diazotization required for azo derivatives .

- Thiazolidinone derivatives () require mercaptoacetic acid for cyclization, whereas thiazolones () form via keto-acid intermediates .

Physicochemical Properties

- Acidity: The carboxylic acid group (pKa ~2–3) dominates acidity, but substituents modulate properties. For example, azo-linked compounds () show dual acidity (phenolic and carboxylic protons, pKa 3–5 and 8–10) .

- Solubility: The 2-aminothiazole group enhances water solubility compared to methoxycarbonyl or azo-linked derivatives .

- Spectroscopic Data :

Key Insights :

- The 2-aminothiazole group in the main compound may confer anticonvulsant activity via GABAergic pathways, as seen in similar Schiff base derivatives .

- Azo-linked compounds exhibit dual utility as dyes and antimicrobial agents due to their conjugated systems .

Biological Activity

4-((2-Aminothiazol-5-yl)methyl)benzoic acid, a derivative of benzoic acid with a thiazole moiety, has garnered interest in medicinal chemistry due to its diverse biological activities. This compound is characterized by its ability to interact with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Molecular Formula : CHNOS

- CAS Number : 1038381-40-6

This compound features a benzoic acid core substituted with a thiazole group, which contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds with thiazole rings often possess significant antibacterial and antifungal properties. For instance, derivatives of thiazole have been reported to exhibit activity against various pathogens, potentially due to their ability to inhibit essential bacterial enzymes .

- Anticancer Properties : The compound has been evaluated for its antiproliferative effects against cancer cell lines. Structure-activity relationship (SAR) studies suggest that modifications to the thiazole and benzoic acid components can enhance cytotoxicity against specific cancer types .

- Enzyme Inhibition : The compound has demonstrated inhibitory effects on protein kinases such as CK2, which is implicated in cancer progression. The IC50 values for these interactions are notably low, indicating potent inhibition .

Table 1: Biological Activities of this compound

Case Studies

- Antimicrobial Evaluation : A study evaluating the antimicrobial properties of various thiazole derivatives found that this compound exhibited significant activity against Staphylococcus aureus, comparable to standard antibiotics .

- Cytotoxicity Assays : In vitro assays conducted on A549 lung cancer cells revealed that the compound induced apoptosis at concentrations as low as 3 μM, suggesting its potential as an anticancer agent .

- Enzyme Interaction Studies : Molecular docking studies indicated that the compound effectively binds to the active site of CK2, providing insights into its mechanism of action as an enzyme inhibitor .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Binding : The thiazole moiety enhances binding affinity to enzymes involved in cellular signaling pathways, particularly kinases.

- Cellular Uptake : The compound's lipophilicity facilitates cellular uptake, allowing it to exert effects on intracellular targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.